molecular formula C10H18N4O B13257534 3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B13257534
M. Wt: 210.28 g/mol
InChI Key: JHXJOQLQANHYAW-UHFFFAOYSA-N
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Description

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted piperidine-triazole compounds .

Scientific Research Applications

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)piperidine
  • 3-(4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine
  • 3-(4-(2-methylthioethyl)-4H-1,2,4-triazol-3-yl)piperidine

Uniqueness

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C10H18N4O/c1-15-6-5-14-8-12-13-10(14)9-3-2-4-11-7-9/h8-9,11H,2-7H2,1H3

InChI Key

JHXJOQLQANHYAW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NN=C1C2CCCNC2

Origin of Product

United States

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